![molecular formula C9H10BrNO2S B2979947 5-Bromo-1-(methylsulfonyl)indoline CAS No. 446054-18-8](/img/structure/B2979947.png)
5-Bromo-1-(methylsulfonyl)indoline
Overview
Description
5-Bromo-1-(methylsulfonyl)indoline is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . It is a solid substance that is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of 5-bromo derivatives of indole has been reported in several studies . One efficient synthesis process involves the use of indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This is then reacted with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole, which is finally subjected to an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(methylsulfonyl)indoline consists of an indoline nucleus with a bromine atom attached at the 5th position and a methylsulfonyl group attached at the 1st position .Physical And Chemical Properties Analysis
5-Bromo-1-(methylsulfonyl)indoline is a solid substance . It has a molecular weight of 276.15 and a molecular formula of C9H10BrNO2S .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities. This suggests that 5-Bromo-1-(methylsulfonyl)indoline could be explored for its potential use in developing antiviral agents .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases. Research into 5-Bromo-1-(methylsulfonyl)indoline could uncover its efficacy in this field .
Anticancer Applications
Indoles have been found to exhibit anticancer activities. The synthesis and study of 5-Bromo-1-(methylsulfonyl)indoline could lead to new treatments for various cancers .
Anti-HIV Applications
Indole derivatives have shown promise as anti-HIV agents. Investigating the effectiveness of 5-Bromo-1-(methylsulfonyl)indoline in this area could be beneficial .
Antioxidant Applications
The antioxidant properties of indoles suggest that 5-Bromo-1-(methylsulfonyl)indoline may serve as a basis for creating antioxidant therapies .
Antimicrobial Applications
With indole derivatives being potent antimicrobial agents, 5-Bromo-1-(methylsulfonyl)indoline could potentially be used to develop new antimicrobial drugs .
Antitubercular Applications
Given the antitubercular activity of some indole derivatives, there’s potential for 5-Bromo-1-(methylsulfonyl)indoline to contribute to tuberculosis treatment .
Antidiabetic Applications
The presence of indole structures in antidiabetic drugs suggests that 5-Bromo-1-(methylsulfonyl)indoline might be useful in managing diabetes .
Antimalarial Applications
Indoles are known to have antimalarial properties, which opens up possibilities for 5-Bromo-1-(methylsulfonyl)indoline in malaria treatment research .
Anticholinesterase Activities
Indole derivatives can act as anticholinesterase agents, which are used in treating diseases like Alzheimer’s. This is another potential application area for 5-Bromo-1-(methylsulfonyl)indoline .
Safety And Hazards
The safety information for 5-Bromo-1-(methylsulfonyl)indoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .
Future Directions
The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . In this context, the synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported . These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed activity that was better or comparable to that of cisplatin . This suggests that 5-Bromo-1-(methylsulfonyl)indoline and its derivatives could have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
5-bromo-1-methylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSAXZCGBYCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(methylsulfonyl)indoline |
Synthesis routes and methods
Procedure details
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